molecular formula C13H25NO2 B1593570 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane CAS No. 79185-77-6

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Cat. No.: B1593570
CAS No.: 79185-77-6
M. Wt: 227.34 g/mol
InChI Key: ZFNYRUONSKXJOW-RYUDHWBXSA-N
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Description

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane is a complex organic compound with the molecular formula C7H13NO2. This compound is known for its unique bicyclic structure, which includes both oxazole and oxazolidine rings. It is commonly used in various industrial and scientific applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane typically involves the reaction of 2-amino-2-ethyl-1,3-propanediol with formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including cyclization and dehydration, to form the desired bicyclic structure .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents can enhance the efficiency and yield of the reaction. Common industrial methods include batch and continuous flow processes .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles and oxazolidines, which can be further utilized in different chemical processes .

Scientific Research Applications

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Oxazolidine E
  • Dihydro-7a-ethyloxazolo[3,4-c]oxazole
  • 5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

Uniqueness

5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity under specific conditions .

Properties

CAS No.

79185-77-6

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(3S,5S)-7a-ethyl-3,5-di(propan-2-yl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole

InChI

InChI=1S/C13H25NO2/c1-6-13-7-15-11(9(2)3)14(13)12(10(4)5)16-8-13/h9-12H,6-8H2,1-5H3/t11-,12-/m0/s1

InChI Key

ZFNYRUONSKXJOW-RYUDHWBXSA-N

Isomeric SMILES

CCC12CO[C@H](N1[C@@H](OC2)C(C)C)C(C)C

SMILES

CCC12COC(N1C(OC2)C(C)C)C(C)C

Canonical SMILES

CCC12COC(N1C(OC2)C(C)C)C(C)C

79185-77-6

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 2
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 3
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 4
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 5
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane
Reactant of Route 6
5-Ethyl-2,8-diisopropyl-1-aza-3,7-dioxabicyclo[3.3.0]octane

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